8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H12Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves several steps. The primary synthetic route includes the reaction of 8-methylquinoline with 4-pyridinecarboxylic acid, followed by chlorination to introduce the carbonyl chloride group. The final step involves the formation of the hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced purification techniques to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form corresponding amines.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds, such as:
2-Pyridinylquinoline Derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline and pyridine rings.
Quinoline Carbonyl Chlorides: These compounds have a carbonyl chloride group attached to the quinoline ring but may have different substituents at other positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c1-10-3-2-4-12-13(16(17)20)9-14(19-15(10)12)11-5-7-18-8-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYHXDIYZWASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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